Pbrm1-BD2-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H9Cl2FN2O |

|---|---|

Molecular Weight |

311.1 g/mol |

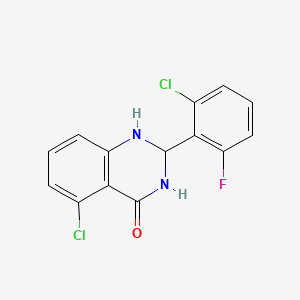

IUPAC Name |

5-chloro-2-(2-chloro-6-fluorophenyl)-2,3-dihydro-1H-quinazolin-4-one |

InChI |

InChI=1S/C14H9Cl2FN2O/c15-7-3-1-5-9(17)11(7)13-18-10-6-2-4-8(16)12(10)14(20)19-13/h1-6,13,18H,(H,19,20) |

InChI Key |

LRNRPLFSBRYMGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)NC(N2)C3=C(C=CC=C3Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of Pbrm1-BD2-IN-2?

An In-Depth Technical Guide to the Mechanism of Action of PBRM1-BD2-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a selective and cell-active chemical probe targeting the second bromodomain (BD2) of Polybromo-1 (PBRM1). PBRM1 is a critical subunit of the PBAF (Polybromo- and BRG1-associated factors) chromatin remodeling complex, a key player in regulating gene expression. Dysregulation of PBRM1 function is frequently implicated in various cancers, particularly clear cell renal cell carcinoma (ccRCC). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activities. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to PBRM1 and its Role in Chromatin Remodeling

PBRM1 is a unique protein characterized by the presence of six tandem bromodomains (BDs), which are specialized protein modules that recognize and bind to acetylated lysine residues on histone tails.[1][2] This interaction is a fundamental mechanism for recruiting chromatin remodeling complexes to specific genomic loci, thereby modulating chromatin structure and gene transcription.[1] PBRM1 is an integral component of the PBAF complex, a member of the SWI/SNF family of ATP-dependent chromatin remodelers.[1][3]

The PBAF complex, through the action of its ATPase subunit (BRG1 or BRM), can alter nucleosome positioning, making DNA more accessible for transcription factors and the transcriptional machinery.[3] The bromodomains of PBRM1, particularly BD2 and BD4, are crucial for tethering the PBAF complex to chromatin by recognizing specific histone acetylation marks, with a preference for acetylated lysine 14 on histone H3 (H3K14ac).[2][4] The loss or mutation of PBRM1 can lead to aberrant PBAF complex localization and function, resulting in altered gene expression profiles that can drive tumorigenesis.[5][6]

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of the PBRM1-BD2 domain. By occupying the acetyl-lysine binding pocket of BD2, the inhibitor prevents the recognition of and binding to acetylated histones. This targeted disruption of the PBRM1-chromatin interaction inhibits the recruitment of the PBAF complex to its target gene promoters, thereby modulating the expression of PBRM1-dependent genes. This mechanism provides a powerful tool to probe the function of PBRM1 in normal physiology and disease states, particularly in cancers where PBRM1 is a known driver.[4][7]

Quantitative Data

The following tables summarize the reported binding affinity and inhibitory activity of this compound against PBRM1-BD2 and other related bromodomains.

Table 1: Binding Affinity (Kd) of this compound for Various Bromodomains

| Bromodomain | Binding Affinity (Kd) (µM) |

| PBRM1-BD2 | 9.3 |

| PBRM1-BD5 | 10.1 |

| SMARCA2B | 18.4 |

| SMARCA4 | 69 |

Data obtained from isothermal titration calorimetry (ITC) experiments.

Table 2: Inhibitory Activity (IC50) of this compound

| Target | Inhibitory Concentration (IC50) (µM) |

| PBRM1-BD2 | 1.0 |

Data obtained from an AlphaScreen competition assay.

Table 3: Cellular Activity of this compound

| Cell Line | Assay | Endpoint | Activity |

| PBRM1-dependent prostate cancer cell line | Cell Growth | Inhibition of proliferation | Selective inhibition observed |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (PBRM1-BD2). This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[8]

Protocol:

-

Sample Preparation:

-

Express and purify recombinant human PBRM1-BD2 protein.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

Prepare the inhibitor solution in the final dialysis buffer to ensure a precise buffer match. The final DMSO concentration should be identical in both the protein and inhibitor solutions and should typically not exceed 5%.[1]

-

-

ITC Experiment:

-

Load the PBRM1-BD2 protein solution (typically 10-20 µM) into the sample cell of the ITC instrument.

-

Load the this compound solution (typically 100-200 µM) into the injection syringe.[9]

-

Perform a series of injections (e.g., 20 injections of 2 µL each) of the inhibitor into the protein solution at a constant temperature (e.g., 25°C).

-

Record the heat evolved or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat-change peaks for each injection.

-

Plot the integrated heat per injection against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.[9]

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay used to measure the inhibition of protein-protein interactions in a high-throughput format. In this context, it is used as a competition assay to determine the IC50 value of this compound by measuring its ability to disrupt the interaction between PBRM1-BD2 and an acetylated histone peptide.[10][11]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS).[11]

-

PBRM1-BD2 Protein: Use His-tagged recombinant PBRM1-BD2.

-

Histone Peptide: Use a biotinylated histone H3 peptide containing an acetylated lysine at position 14 (H3K14ac).

-

AlphaScreen Beads: Use Streptavidin-coated Donor beads and Ni-NTA (Nickel-Nitriloacetic acid) coated Acceptor beads.

-

-

Assay Procedure (384-well plate format):

-

Add a serial dilution of this compound to the assay wells.

-

Add the His-tagged PBRM1-BD2 protein to the wells at a final concentration optimized for the assay (e.g., 25-100 nM).

-

Add the biotinylated H3K14ac peptide to the wells at a final concentration near its Kd for PBRM1-BD2.

-

Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

-

Add the Ni-NTA Acceptor beads and incubate in the dark for 60 minutes.

-

Add the Streptavidin Donor beads and incubate in the dark for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Read the plate on an AlphaScreen-compatible plate reader.

-

The signal generated is proportional to the amount of PBRM1-BD2 bound to the H3K14ac peptide.

-

Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Viability Assay (MTS Assay)

The MTS assay is a colorimetric method used to assess cell viability. It measures the reduction of a tetrazolium salt (MTS) by metabolically active cells to form a colored formazan product. This assay is used to determine the effect of this compound on the proliferation of cancer cell lines.[12][13]

Protocol:

-

Cell Culture and Seeding:

-

Culture a PBRM1-dependent cancer cell line (e.g., a specific prostate cancer cell line) and a control cell line in appropriate growth medium.

-

Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

-

MTS Assay:

-

Prepare the MTS reagent according to the manufacturer's instructions.

-

Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.[14]

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Visualizations

Signaling Pathway

Caption: PBRM1-mediated chromatin remodeling pathway.

Mechanism of Inhibition

Caption: Competitive inhibition of PBRM1-BD2 by this compound.

Experimental Workflow

Caption: Workflow for characterizing this compound.

References

- 1. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 2. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholars.mssm.edu [scholars.mssm.edu]

- 6. researchgate.net [researchgate.net]

- 7. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 10. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. bitesizebio.com [bitesizebio.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of PBRM1 Bromodomain 2 in Cancer Progression: A Technical Guide

Core Audience: Researchers, scientists, and drug development professionals.

**Abstract

Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, is one of the most frequently mutated genes in clear cell renal cell carcinoma (ccRCC) and is implicated in various other cancers. Its six bromodomains (BDs) are critical for recognizing acetylated lysine residues on histones and other proteins, thereby targeting the PBAF complex to specific chromatin regions. This technical guide provides an in-depth analysis of the second bromodomain of PBRM1 (BD2), focusing on its role in cancer progression, its involvement in key signaling pathways, and its potential as a therapeutic target. We present quantitative data on BD2 binding affinities and inhibitor potencies, detailed experimental protocols for studying PBRM1 function, and visualizations of relevant biological pathways and experimental workflows.

Introduction to PBRM1 and its Bromodomains

PBRM1 is a large protein that serves as a scaffolding subunit within the Polybromo-associated BRG1/BRM-associated factor (PBAF) complex, a member of the SWI/SNF family of ATP-dependent chromatin remodelers.[1][2] The SWI/SNF complexes play a crucial role in regulating gene expression by altering nucleosome positioning and accessibility. PBRM1 is unique in that it contains six tandem bromodomains (BD1-6), which are specialized protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins.[3][4] This recognition is a key mechanism for tethering the PBAF complex to specific genomic loci, thereby influencing the transcription of target genes involved in cell proliferation, differentiation, and DNA repair.[5][6]

Mutations in PBRM1 are a hallmark of clear cell renal cell carcinoma (ccRCC), occurring in approximately 40% of cases, making it the second most frequently mutated gene in this cancer type after VHL.[7][8] These mutations are often truncating, leading to a loss of PBRM1 function. The role of PBRM1 in cancer is context-dependent, acting as a tumor suppressor in ccRCC while potentially promoting proliferation in other cancers like prostate cancer.[1][9]

The six bromodomains of PBRM1 exhibit distinct binding specificities and functions. BD2 and BD4 have been identified as the primary readers of histone H3 acetylated at lysine 14 (H3K14ac).[3][10] Notably, recent studies have shown that BD2, BD4, and BD5 collaborate to achieve high-affinity binding to H3K14ac, which is crucial for the tumor suppressor functions of PBRM1.[11] This guide will focus specifically on the role and therapeutic targeting of PBRM1 bromodomain 2 (BD2).

The Specific Role of Bromodomain 2 in Cancer Progression

PBRM1 BD2 plays a critical role in mediating the interaction of the PBAF complex with chromatin, and its dysfunction is directly implicated in cancer progression.

Acetylated Histone Recognition and Chromatin Targeting

The primary function of PBRM1 BD2 is to recognize and bind to acetylated lysine residues, with a preference for H3K14ac.[10][12] This interaction is essential for the proper localization of the PBAF complex to target gene promoters and enhancers. Disruption of this binding, either through mutations in BD2 or through pharmacological inhibition, can lead to the mislocalization of the PBAF complex and subsequent dysregulation of gene expression.[3] Studies have shown that mutations in BD2 can weaken the affinity of PBRM1 for H3K14ac, disrupting promoter binding and gene expression, which is sufficient to abolish its tumor suppressor functions.[11]

Regulation of Gene Expression

By directing the PBAF complex to specific genomic regions, PBRM1 BD2 is involved in the transcriptional regulation of genes critical for cell cycle control, apoptosis, and DNA damage response. Loss of PBRM1 function has been shown to result in the deregulation of several key oncogenic pathways. For instance, in ccRCC, PBRM1 loss is associated with the upregulation of genes involved in the hypoxia response pathway, partly through amplification of HIF1α transcriptional output.[7] Furthermore, PBRM1-deficient cells exhibit an enrichment of genes associated with apoptosis, suggesting a compensatory mechanism that could be exploited therapeutically.[13]

DNA Damage Response and Genomic Stability

PBRM1 plays a role in the DNA damage response (DDR). PBRM1-deficient cells exhibit increased levels of DNA damage and replication stress.[14] This has led to the exploration of synthetic lethality approaches, where the loss of PBRM1 function renders cancer cells highly sensitive to inhibitors of DNA repair pathways, such as PARP and ATR inhibitors.[14] While the entire PBRM1 protein is involved, the proper recruitment of the PBAF complex to sites of DNA damage via its bromodomains, including BD2, is likely a crucial aspect of this function.

Interaction with Signaling Pathways

PBRM1, through its bromodomains, integrates signals from various cellular pathways to modulate gene expression. While BD4 is recognized as the primary reader of acetylated p53, the coordinated action of multiple bromodomains, including BD2, is necessary for the full tumor-suppressive function of the PBRM1-p53 axis.[15][16][17] The recognition of acetylated histones by BD2 at the promoters of p53 target genes, such as CDKN1A (p21), facilitates their transcription following p53 activation.[16]

Quantitative Data on PBRM1 BD2 Interactions and Inhibition

The development of selective inhibitors for PBRM1 BD2 has provided valuable tools to probe its function and has opened new avenues for therapeutic intervention. The following tables summarize key quantitative data related to PBRM1 BD2 binding and inhibition.

| Compound/Fragment | Assay Type | Target | Kd (μM) | Reference |

| Fragment 5 | NMR Titration | PBRM1-BD2 | 45.3 ± 8.1 | [1] |

| Fragment 6 | NMR Titration | PBRM1-BD2 | 79 | [1] |

| Compound 7 | ITC | PBRM1-BD2 | 0.7 | [1] |

| Compound 8 | ITC | PBRM1-BD2 | 6.9 | [1] |

| Compound 11 | ITC | PBRM1-BD2 | 9.3 | [1] |

| Compound 15 | ITC | PBRM1-BD2 | 1.5 | [18] |

| PBRM1-BD2-IN-8 (Compound 34) | ITC | PBRM1-BD2 | 4.4 | [19][20] |

| PBRM1-BD2-IN-1 | ITC | PBRM1-BD2 | 0.7 | [18] |

| PFI-3 | ITC | PBRM1-BD5 | 0.054 - 0.097 | [21][22] |

Table 1: Binding Affinities (Kd) of Selected Compounds for PBRM1 Bromodomains.

| Compound/Inhibitor | Assay Type | Target | IC50 (μM) | Reference |

| Compound 7 | AlphaScreen | PBRM1-BD2 | 0.2 ± 0.02 | [1] |

| Compound 8 | AlphaScreen | PBRM1-BD2 | 6.3 ± 1.4 | [1] |

| Compound 12 | AlphaScreen | PBRM1-BD2 | 1.1 ± 0.2 | [1] |

| Compound 15 | AlphaScreen | PBRM1-BD2 | 0.2 ± 0.04 | [1] |

| Compound 16 | AlphaScreen | PBRM1-BD2 | 0.26 ± 0.04 | [1] |

| PBRM1-BD2-IN-8 (Compound 34) | AlphaScreen | PBRM1-BD2 | 0.16 ± 0.02 | [19][20] |

| PB16 | Cell Viability | LNCaP cells | ~9 | [23] |

| iBET-BD1 | Cell Viability | MDA-453 cells | ~0.1 | [24] |

| iBET-BD2 | Cell Viability | MDA-453 cells | >10 | [24] |

Table 2: Inhibitory Potency (IC50) of Selected Compounds against PBRM1 BD2 and Cancer Cell Lines.

| Cell Line | PBRM1 Status | Condition | Effect on Proliferation | Reference |

| ACHN | Wild-type | PBRM1 knockdown | Increased | [8] |

| 786-O | Wild-type | PBRM1 knockdown | Increased | [8] |

| A704 | Homozygous truncating mutation | PBRM1 knockdown | No significant change | [8] |

| Caki2 | PBRM1 null | Expression of BD2/BD4 mutant | Increased proliferation compared to WT PBRM1 | [3] |

Table 3: Effects of PBRM1 BD2 Status on Cancer Cell Proliferation.

Experimental Protocols for Studying PBRM1 BD2 Function

This section provides detailed methodologies for key experiments used to investigate the role of PBRM1 BD2 in cancer.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-seq is used to identify the genomic regions where PBRM1 and the PBAF complex are bound.

Objective: To map the genome-wide localization of PBRM1.

Protocol: (Adapted from[25][26][27])

-

Cell Cross-linking:

-

Harvest approximately 20-50 million cells per ChIP sample.

-

For histone marks, cross-link with 1% formaldehyde for 10 minutes at room temperature.

-

For transcription factors and chromatin remodelers like PBRM1, a dual cross-linking protocol with 2mM DSG for 45 minutes followed by 1% formaldehyde for 10 minutes may improve efficiency.

-

Quench the cross-linking reaction with 125 mM glycine for 5 minutes.

-

Wash cells twice with ice-cold PBS.

-

-

Chromatin Preparation:

-

Lyse cells in a buffer containing 0.1% IGEPAL to isolate nuclei.

-

Sonicate the nuclear lysate to shear chromatin to an average size of 200-500 bp. The sonication conditions (power, duration, cycles) must be optimized for each cell type and instrument.

-

Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade primary antibody against PBRM1.

-

Add Protein A/G magnetic beads and incubate for an additional 2-3 hours to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 100 mM NaHCO₃).

-

Reverse the cross-links by incubating with 5M NaCl at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Library Preparation:

-

Purify the DNA using a standard DNA purification kit.

-

Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Bromodomain-Ligand Binding Assays

These assays are used to quantify the binding affinity of small molecules to PBRM1 BD2.

Objective: To determine the Kd or IC50 of a compound for PBRM1 BD2.

Protocol: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) (Adapted from[1])

-

Reagents:

-

Recombinant His-tagged PBRM1 BD2 protein.

-

Biotinylated histone H3 peptide containing acetylated K14 (H3K14ac).

-

Streptavidin-coated Donor beads.

-

Anti-His antibody-conjugated Acceptor beads.

-

Test compounds.

-

-

Procedure:

-

In a 384-well plate, add PBRM1 BD2 protein and the biotinylated H3K14ac peptide in assay buffer.

-

Add the test compound at various concentrations.

-

Incubate to allow for binding to reach equilibrium.

-

Add the anti-His Acceptor beads and incubate.

-

Add the Streptavidin Donor beads in the dark and incubate.

-

Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the binding of the test compound.

-

-

Data Analysis:

-

Plot the AlphaScreen signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol: Isothermal Titration Calorimetry (ITC) (Adapted from[1])

-

Sample Preparation:

-

Dialyze the purified PBRM1 BD2 protein and dissolve the test compound in the same buffer to minimize buffer mismatch effects.

-

-

Procedure:

-

Load the PBRM1 BD2 protein into the sample cell of the ITC instrument.

-

Load the test compound into the injection syringe.

-

Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Cell Viability and Proliferation Assays

These assays are used to assess the effect of PBRM1 BD2 inhibition or knockdown on cancer cell growth.

Objective: To measure the impact of targeting PBRM1 BD2 on cell proliferation.

Protocol: Colony Formation Assay (Adapted from[8][28])

-

Cell Seeding:

-

Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.

-

-

Treatment:

-

Treat the cells with the PBRM1 BD2 inhibitor at various concentrations or transfect/transduce with shRNA/siRNA against PBRM1.

-

Include appropriate vehicle or non-targeting controls.

-

-

Incubation:

-

Incubate the plates for 1-2 weeks, allowing colonies to form.

-

-

Staining and Quantification:

-

Fix the colonies with methanol and stain with crystal violet.

-

Wash the plates and allow them to dry.

-

Count the number of colonies (manually or using an automated colony counter) or solubilize the crystal violet and measure the absorbance to quantify cell viability.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving PBRM1 and a typical experimental workflow for inhibitor screening.

Figure 1: Simplified signaling pathway of PBRM1 in p53-mediated cell cycle arrest. DNA damage leads to the acetylation of p53, which is recognized by PBRM1's fourth bromodomain (BD4). This interaction helps recruit the PBAF complex to the promoter of the p21 gene, where PBRM1's second bromodomain (BD2) can bind to acetylated histones, facilitating transcription and subsequent cell cycle arrest.

Figure 2: Synthetic lethality between PBRM1 loss and DNA repair inhibitors. Loss of PBRM1 function leads to defects in the DNA damage response and increased replication stress. In the presence of PARP or ATR inhibitors, which block alternative DNA repair pathways, DNA damage accumulates to a lethal level, triggering apoptosis in the cancer cells.

Figure 3: A typical workflow for the discovery of PBRM1 BD2 inhibitors. The process begins with a high-throughput primary screen of a compound library, followed by secondary biophysical assays to validate the initial hits. Promising compounds are then tested in cell-based assays to assess their biological activity, leading to the identification of lead compounds for further development.

Therapeutic Implications and Future Directions

The critical role of PBRM1 BD2 in cancer progression, combined with the development of selective inhibitors, highlights its potential as a therapeutic target.

Direct Inhibition of PBRM1 BD2

The discovery of potent and selective PBRM1 BD2 inhibitors, such as PB16 and others, provides a direct means to modulate the activity of the PBAF complex.[1][23] In cancers where PBRM1 is thought to be a driver of proliferation, such as in certain prostate cancers, these inhibitors could have a direct anti-tumor effect.[1] The selectivity of these inhibitors is crucial to avoid off-target effects, particularly on other bromodomain-containing proteins like SMARCA2 and SMARCA4.[1][5]

Synthetic Lethality Approaches

For cancers with PBRM1 loss-of-function mutations, such as ccRCC, a synthetic lethality strategy is highly promising. As PBRM1-deficient cells have an impaired DNA damage response, they are particularly vulnerable to inhibitors of other DDR pathways. Preclinical studies have demonstrated the efficacy of PARP and ATR inhibitors in PBRM1-deficient cancer models.[14] Clinical trials investigating the efficacy of immunotherapy in patients with PBRM1-mutated tumors are ongoing and have shown promising results, suggesting that PBRM1 status could be a predictive biomarker for response to checkpoint inhibitors.[6][29][30]

Future Perspectives

The development of highly selective chemical probes for PBRM1 BD2 will continue to be instrumental in dissecting its precise role in different cancer contexts. Future research should focus on:

-

Combination Therapies: Exploring the synergistic effects of PBRM1 BD2 inhibitors with other targeted therapies, such as PARP inhibitors or immunotherapy.

-

Biomarker Development: Identifying reliable biomarkers to predict which patients are most likely to respond to PBRM1-targeted therapies.

-

Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to PBRM1 BD2 inhibitors to inform the development of next-generation compounds.

-

Clinical Translation: Advancing the most promising PBRM1 BD2 inhibitors into clinical trials to evaluate their safety and efficacy in cancer patients.

Conclusion

PBRM1 bromodomain 2 is a critical mediator of PBAF complex function and plays a multifaceted role in cancer progression. Its ability to recognize acetylated histones and tether the chromatin remodeling machinery to specific genomic loci places it at a central node in the regulation of gene expression. The growing body of research on PBRM1 BD2, including the development of selective inhibitors and the elucidation of its involvement in key cancer-related pathways, has established it as a promising target for novel cancer therapies. This technical guide provides a comprehensive overview of the current understanding of PBRM1 BD2 and serves as a valuable resource for researchers and clinicians working to translate these findings into effective treatments for cancer patients.

References

- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. PBRM1 mutation as a predictive biomarker for immunotherapy in multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pbrm1-acts-as-a-p53-lysine-acetylation-reader-to-suppress-renal-tumor-growth - Ask this paper | Bohrium [bohrium.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. Frontiers | PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer [frontiersin.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. "PBRM1 acts as a p53 lysine-acetylation reader to suppress renal tumor " by Weijia Cai, Liya Su et al. [jdc.jefferson.edu]

- 18. medchemexpress.com [medchemexpress.com]

- 19. PBRM1-BD2-IN-8 | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Selective targeting of the BRG/PB1 bromodomains impairs embryonic and trophoblast stem cell maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. selleckchem.com [selleckchem.com]

- 23. researchgate.net [researchgate.net]

- 24. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]

- 26. PBRM1 loss in kidney cancer unbalances the proximal tubule master transcription factor hub to repress proximal tubule differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubcompare.ai [pubcompare.ai]

- 28. researchgate.net [researchgate.net]

- 29. biotech-spain.com [biotech-spain.com]

- 30. Comprehensive analyses of PBRM1 in multiple cancer types and its association with clinical response to immunotherapy and immune infiltrates - PMC [pmc.ncbi.nlm.nih.gov]

Pbrm1-BD2-IN-2 as a chemical probe for PBRM1 function

An In-depth Technical Guide to Pbrm1-BD2-IN-2: A Chemical Probe for PBRM1 Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a selective chemical probe for the second bromodomain (BD2) of Polybromo-1 (PBRM1). This document details the function of PBRM1, the characteristics of this compound, and experimental protocols for its use in studying PBRM1 biology.

Introduction to PBRM1

Polybromo-1 (PBRM1), also known as BAF180, is a key subunit of the PBAF (Polybromo-associated BRG1-associated factors) chromatin remodeling complex, a component of the larger SWI/SNF complex.[1][2][3] PBRM1 plays a crucial role in regulating gene expression by modifying chromatin structure, thereby controlling cellular processes such as proliferation, DNA damage repair, and cell cycle progression.[1][4][5]

Structurally, PBRM1 is a large protein characterized by the presence of six tandem bromodomains (BD1-6), which are responsible for recognizing acetylated lysine residues on histone tails, particularly H3K14ac.[3][6] The second and fourth bromodomains (BD2 and BD4) are especially critical for this interaction.[6] In addition to its bromodomains, PBRM1 also contains two bromo-adjacent homology (BAH) domains and a high mobility group (HMG) DNA-binding domain.[6]

Mutations and loss of PBRM1 function are frequently observed in several cancers, most notably in clear cell renal cell carcinoma (ccRCC), where it is considered a tumor suppressor.[1][2][4] However, in other contexts, such as prostate cancer, PBRM1 can act as a tumor promoter.[6][7] This context-dependent function underscores the importance of selective chemical probes to dissect its complex roles in health and disease.

This compound: A Selective Chemical Probe

This compound is a cell-active and selective inhibitor of the second bromodomain of PBRM1.[8][9][10] Its development provides a valuable tool for researchers to investigate the specific functions of the PBRM1-BD2 domain in cellular processes and disease models.

Biochemical and Cellular Activity

The inhibitory activity and binding affinity of this compound have been characterized using various biochemical and biophysical assays. The key quantitative data for this compound and a related compound, PBRM1-BD2-IN-5, are summarized in the tables below.

Table 1: In Vitro Binding Affinity (Kd) of PBRM1 Bromodomain Inhibitors

| Compound | Target Bromodomain | Kd (μM) | Reference |

| This compound | PBRM1-BD2 | 9.3 | [8] |

| PBRM1-BD5 | 10.1 | [8] | |

| SMARCA2B | 18.4 | [8] | |

| SMARCA4 | 69 | [8] | |

| PBRM1-BD2-IN-5 | PBRM1-BD2 | 1.5 | [11] |

| PBRM1-BD5 | 3.9 | [11] |

Table 2: In Vitro Inhibitory Potency (IC50) of PBRM1 Bromodomain Inhibitors

| Compound | Target Bromodomain | IC50 (μM) | Reference |

| This compound | PBRM1-BD2 | 1.0 | [8] |

| PBRM1-BD2-IN-5 | PBRM1-BD2 | 0.26 | [11] |

This compound has been shown to selectively inhibit the growth of a PBRM1-dependent prostate cancer cell line, demonstrating its utility in cellular contexts.[7][8]

PBRM1 Signaling Pathways

PBRM1 is implicated in several critical signaling pathways. Understanding these pathways is essential for elucidating the functional consequences of PBRM1 inhibition with probes like this compound.

Caption: PBRM1's role in key cellular signaling pathways.

Loss of PBRM1 function has been shown to potentiate HIF1α signaling and activate the pro-tumorigenic AKT-mTOR pathway.[4][12][13] Furthermore, PBRM1 is involved in regulating the chemokine/chemokine receptor interaction pathway.[14] PBRM1 achieves this by interacting with chromatin and a host of other proteins, including ARID2, SMARCC2, and BRD7, to modulate gene expression.[15]

Experimental Protocols

The following section provides detailed methodologies for key experiments to characterize the effects of this compound on PBRM1 function.

Experimental Workflow for Characterizing this compound

Caption: A typical experimental workflow for using this compound.

Detailed Methodologies

This assay is used to quantify the inhibitory potency (IC50) of compounds against the interaction between PBRM1-BD2 and an acetylated histone peptide.[7]

Materials:

-

His-tagged PBRM1-BD2 protein

-

Biotinylated H3K14ac peptide

-

Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (PerkinElmer)

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

-

384-well white opaque microplates

Protocol:

-

Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer to the desired final concentrations.

-

In a 384-well plate, add the test compound dilutions.

-

Add the His-tagged PBRM1-BD2 protein and biotinylated H3K14ac peptide to each well.

-

Incubate the plate at room temperature for 30 minutes to allow the protein-peptide interaction and inhibitor binding to reach equilibrium.

-

Prepare a mixture of Streptavidin Donor beads and Nickel Chelate Acceptor beads in the assay buffer, protected from light.

-

Add the bead mixture to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Read the plate on an AlphaScreen-capable plate reader.

-

The IC50 values are calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

ITC is used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between this compound and the PBRM1-BD2 protein.[7]

Materials:

-

Purified PBRM1-BD2 protein

-

This compound

-

ITC buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl), degassed

-

ITC instrument

Protocol:

-

Dialyze the PBRM1-BD2 protein against the ITC buffer.

-

Dissolve this compound in the same ITC buffer.

-

Load the protein solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change.

-

Analyze the resulting data by integrating the heat pulses and fitting to a suitable binding model to determine the Kd, n, ΔH, and ΔS.

CETSA is used to verify the direct binding of this compound to PBRM1 in a cellular environment.

Materials:

-

Cells expressing PBRM1

-

This compound

-

Lysis buffer with protease inhibitors

-

PBS

-

PCR tubes or plates

-

Western blot reagents

Protocol:

-

Treat cultured cells with this compound or vehicle control for a specified time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions at a range of temperatures for 3 minutes.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble and precipitated protein fractions by centrifugation.

-

Collect the supernatant (soluble fraction) and analyze the levels of PBRM1 by Western blotting.

-

A positive target engagement will result in a thermal stabilization of PBRM1 in the inhibitor-treated samples compared to the vehicle control, indicated by more soluble protein at higher temperatures.

This assay measures the effect of this compound on the proliferation of cancer cell lines.[14]

Materials:

-

Cancer cell lines (e.g., PBRM1-dependent and -independent lines)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

96-well plates

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Logical Framework for Probe Development and Application

Caption: Logical flow from unmet need to a validated chemical probe.

The development of this compound follows a logical progression from identifying the need for a selective tool to its application in hypothesis-driven research. This process involves initial screening, chemical optimization, and rigorous in vitro and in cellulo characterization to validate its use as a reliable chemical probe for studying PBRM1-BD2 function.

References

- 1. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. PBRM1 - Wikipedia [en.wikipedia.org]

- 5. Validate User [aacrjournals.org]

- 6. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. apexbt.com [apexbt.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. PBRM1 deficiency oncogenic addiction is associated with activated AKT-mTOR signalling and aerobic glycolysis in clear cell renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Context-dependent role for chromatin remodeling component PBRM1/BAF180 in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of PBRM1 in Prostate Cancer: A Technical Guide

Abstract

Polybromo-1 (PBRM1), also known as BAF180, is a critical component of the Polybromo-associated BRG1-associated factor (PBAF) chromatin remodeling complex. While established as a tumor suppressor in malignancies such as clear cell renal cell carcinoma, its role in prostate cancer (PCa) is paradoxically associated with tumor progression and aggressiveness. This technical guide synthesizes the current understanding of PBRM1's biological functions in prostate cancer, focusing on its molecular mechanisms, expression patterns, and involvement in key signaling pathways. We detail its role as a coactivator of the Androgen Receptor (AR), its contribution to epithelial-mesenchymal transition (EMT), and its correlation with adverse clinical features like higher Gleason scores. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, including quantitative data summaries, detailed experimental protocols, and visualizations of relevant molecular pathways to facilitate further research and therapeutic development.

Introduction to PBRM1 and Its Role in Cancer

Polybromo-1 (PBRM1) is a large protein that serves as a unique subunit of the PBAF (Polybromo-associated BAF) complex, a specific subtype of the mammalian SWI/SNF ATP-dependent chromatin remodeling machinery.[1][2] These complexes utilize the energy from ATP hydrolysis to mobilize nucleosomes, thereby altering chromatin structure to regulate gene expression.[2] PBRM1 contains several key domains, including six tandem bromodomains that recognize and bind to acetylated lysine residues on histones, targeting the PBAF complex to specific genomic loci.[1]

While the SWI/SNF complex is mutated in approximately 20% of all human tumors, the function of its subunits, including PBRM1, is highly context-dependent.[3][4] In clear cell renal cell carcinoma (ccRCC), PBRM1 is the second most frequently mutated gene after VHL, with loss-of-function mutations occurring in about 40% of cases, firmly establishing it as a tumor suppressor in that context.[1][5] However, in prostate cancer (PCa), emerging evidence points to a contradictory, pro-tumorigenic role.[6] This guide elucidates the known biological functions of PBRM1 in the specific context of prostate cancer initiation and progression, particularly in its advanced, castration-resistant form (CRPC).[1]

PBRM1 Expression, Localization, and Clinical Significance in Prostate Cancer

In contrast to its role in renal cancer, PBRM1 is often overexpressed in prostate cancer and its elevated levels correlate with disease severity.[1]

-

Transcriptional and Protein Levels : Studies have shown that PBRM1 mRNA levels are significantly increased in prostate cancer tissues compared to those from patients with benign prostatic hyperplasia (BPH).[1] This increase in expression is linked to tumor aggressiveness.[1][7] Specifically, elevated PBRM1 mRNA and protein expression correlate with higher Gleason scores, a key prognostic indicator in prostate cancer.[1]

-

Subcellular Localization : The location of the PBRM1 protein within the cell also appears to be critical. In non-neoplastic prostate epithelial cells, PBRM1 is predominantly found in the nucleus, consistent with its function in chromatin remodeling.[1] However, in prostate cancer cell lines, PBRM1 is present in both the nucleus and in vesicular-like structures within the cytoplasm.[1] High nuclear localization of PBRM1 in patient tissues has been specifically correlated with more aggressive disease and elevated Prostate-Specific Antigen (PSA) levels.[1] The function of cytoplasmic PBRM1 is not yet understood but may involve novel signaling activities.[1]

Data Presentation: PBRM1 Expression and Clinical Correlation

| Parameter | Finding | Statistical Significance | Reference |

| PBRM1 mRNA Expression | 9.8-fold higher in PCa tissues compared to BPH tissues. | Mann-Whitney test | [1][8] |

| High PBRM1 mRNA & Gleason Score | Odds Ratio of 8.33 for high PBRM1 expression in PCa patients with Gleason score ≥ 7. | p = 0.02 | [8] |

| High Nuclear PBRM1 & Gleason Score | Correlation between high nuclear PBRM1 protein levels and Gleason score ≥ 7. | p = 0.002 | [1] |

| High Nuclear PBRM1 & PSA Levels | Correlation between high nuclear PBRM1 protein levels and PSA levels ≥ 10 ng/mL. | p = 0.01 | [1] |

Core Signaling Pathways Modulated by PBRM1

PBRM1 exerts its pro-tumorigenic effects in prostate cancer by modulating critical signaling pathways that govern growth, survival, and invasion.

Androgen Receptor (AR) Signaling

The Androgen Receptor (AR) is the primary driver of prostate cancer growth and progression. The PBAF complex, containing PBRM1, has been identified as a direct coactivator of the AR.[2] By remodeling chromatin at AR-regulated gene loci, the PBRM1-containing PBAF complex facilitates the binding of the AR and subsequent transcription of its target genes, which are crucial for PCa cell proliferation and survival. This function is vital not only in androgen-sensitive PCa but is also implicated in the maintenance of CRPC, where AR signaling often remains active despite low androgen levels.[6][9]

Epithelial-Mesenchymal Transition (EMT)

PBRM1 plays a pivotal role in promoting an aggressive, mesenchymal-like phenotype in prostate cancer cells.[1] Knockdown of PBRM1 in the PC-3 CRPC cell line leads to a significant reduction in the expression of key markers associated with aggressiveness, including:

-

N-Cadherin : A hallmark of EMT.

-

EpCAM (Epithelial Cell Adhesion Molecule) : A marker often associated with cancer stem cells (CSCs).

-

TGF-β (Transforming Growth Factor-beta) : A potent inducer of the EMT program.

These findings strongly suggest that high levels of PBRM1 are instrumental in driving the EMT process, which is critical for tumor invasion and metastasis.[1][10] This supports the hypothesis that PBRM1 helps maintain the malignant behavior of advanced prostate cancer.[6]

PBRM1 Alterations and Therapeutic Implications

While overexpression is the dominant theme in prostate cancer, the role of PBRM1 alterations in other cancers provides a rationale for exploring novel therapeutic strategies.

Synthetic Lethality

In several cancer types, PBRM1 plays a role in DNA damage repair (DDR). Loss-of-function mutations in PBRM1 can render cancer cells highly dependent on other DDR pathways for survival. This creates a vulnerability known as synthetic lethality. Specifically, PBRM1-deficient cells have shown sensitivity to inhibitors of Poly (ADP-ribose) polymerase (PARP) and Ataxia Telangiectasia and Rad3-related (ATR) kinase.[11] Although PBRM1 mutations are less common in PCa than in ccRCC, identifying a subset of PCa patients with these mutations could open the door to targeted therapies with PARP inhibitors, which are already approved for prostate cancers with other DDR gene mutations (e.g., BRCA1/2).[12]

Direct PBRM1 Inhibition

Given its role in promoting aggressive PCa, direct inhibition of PBRM1's function is an emerging therapeutic concept.[13] Small molecule inhibitors are being developed to target the bromodomains of PBRM1, preventing the PBAF complex from binding to acetylated histones.[13] This would disrupt its chromatin remodeling function and, in the context of prostate cancer, could potentially suppress the expression of AR target genes and EMT-related factors, thereby reducing tumor growth and progression.[13]

Key Experimental Protocols

The following are summarized methodologies for key experiments used to characterize PBRM1 function in prostate cancer.

-

Cell Lines :

-

Protocol 1: Lentiviral shRNA-mediated Gene Knockdown in PC-3 Cells

-

Vector Preparation : Design and clone PBRM1-targeting short hairpin RNA (shRNA) sequences into a lentiviral vector (e.g., pLKO.1) containing a puromycin resistance cassette. A non-targeting scrambled shRNA is used as a control.

-

Virus Production : Co-transfect HEK293T cells with the shRNA vector and lentiviral packaging plasmids (e.g., psPAX2, pMD2.G) using a suitable transfection reagent.

-

Transduction : Harvest the virus-containing supernatant after 48-72 hours and use it to infect PC-3 cells in the presence of polybrene (8 µg/mL) to enhance efficiency.

-

Selection : 48 hours post-transduction, apply puromycin selection (1-2 µg/mL) to eliminate non-transduced cells, establishing stable PBRM1-knockdown (shPBRM1) and control (shCtrl) cell lines.

-

Validation : Confirm PBRM1 knockdown at both the mRNA (qPCR) and protein (Western Blot) levels.[1]

-

-

Protocol 2: Immunohistochemistry (IHC) on Tissue Microarrays (TMAs)

-

Sample Preparation : Use formalin-fixed, paraffin-embedded (FFPE) prostate cancer TMAs.

-

Antigen Retrieval : Deparaffinize sections in xylene and rehydrate through a graded ethanol series. Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.

-

Blocking : Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block solution (e.g., goat serum).

-

Primary Antibody Incubation : Incubate sections with a primary antibody against PBRM1 (e.g., rabbit polyclonal) overnight at 4°C.

-

Secondary Antibody and Detection : Apply a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG). Detect the signal using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate.

-

Counterstaining and Mounting : Counterstain nuclei with hematoxylin, dehydrate the sections, and mount with a permanent mounting medium.

-

Scoring : Evaluate PBRM1 staining intensity and the percentage of positive cells in both nuclear and cytoplasmic compartments.[1]

-

-

Protocol 3: Quantitative Real-Time PCR (qPCR)

-

RNA Extraction : Isolate total RNA from cell pellets or fresh-frozen tissue using a TRIzol-based method or a commercial kit.

-

cDNA Synthesis : Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction : Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers for PBRM1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis : Run the reaction on a real-time PCR system. Calculate the relative PBRM1 mRNA expression using the ΔΔCt method.[1]

-

Conclusion and Future Directions

The biological function of PBRM1 in prostate cancer is complex and multifaceted, standing in stark contrast to its established role as a tumor suppressor in other cancers. Evidence strongly indicates that PBRM1 promotes PCa aggressiveness by acting as a coactivator for the Androgen Receptor and by driving epithelial-mesenchymal transition.[1][2] Its overexpression and specific nuclear localization are correlated with poor prognostic markers, highlighting its clinical relevance.[1]

For researchers and scientists, future work should focus on elucidating the precise mechanisms of PBRM1's pro-tumorigenic activity, including the function of its cytoplasmic form and the full spectrum of genes it regulates in the context of AR signaling. For drug development professionals, PBRM1 presents a dual opportunity: as a direct therapeutic target for inhibition in the broader PCa population and, potentially, as a biomarker for synthetic lethality strategies with DDR inhibitors in the subset of patients with PBRM1 mutations.[11][13] Further validation in preclinical prostate cancer models is essential to translate these findings into effective clinical strategies.

References

- 1. New Insights into the Role of Polybromo-1 in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | SWI/SNF chromatin remodelers in prostate cancer progression [frontiersin.org]

- 3. Comprehensive analyses of PBRM1 in multiple cancer types and its association with clinical response to immunotherapy and immune infiltrates - Yang - Annals of Translational Medicine [atm.amegroups.org]

- 4. Comprehensive analyses of PBRM1 in multiple cancer types and its association with clinical response to immunotherapy and immune infiltrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. [PDF] New Insights into the Role of Polybromo-1 in Prostate Cancer | Semantic Scholar [semanticscholar.org]

- 7. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Molecular mechanisms of metastasis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PBRM1 Deficiency Confers Synthetic Lethality to DNA Repair Inhibitors in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]

Rationale for Targeting PBRM1-BD2 in Clear Cell Renal Cell Carcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clear cell renal cell carcinoma (ccRCC) is characterized by a high frequency of mutations in the Polybromo-1 (PBRM1) gene, second only to the von Hippel-Lindau (VHL) gene. PBRM1, a key subunit of the PBAF chromatin remodeling complex, plays a critical tumor suppressor role. Its function is mediated through six tandem bromodomains (BDs) that recognize acetylated lysine residues on histones, thereby targeting the PBAF complex to specific genomic loci. Emerging evidence strongly indicates that the second bromodomain, PBRM1-BD2, is a critical mediator of PBRM1's tumor-suppressive functions, making it a compelling therapeutic target for a significant subset of ccRCC. This guide provides an in-depth technical overview of the rationale for targeting PBRM1-BD2, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Critical Role of PBRM1 and its Bromodomains in ccRCC

PBRM1 is a large protein that acts as a scaffolding subunit within the PBAF (Polybromo-associated BRG1-associated factors) complex, a SWI/SNF chromatin remodeling complex. Inactivation of PBRM1 is a frequent and early event in the development of ccRCC[1]. The protein's six bromodomains (BD1-6) are essential for its function, as they anchor the PBAF complex to acetylated histones, influencing chromatin structure and gene expression.

Studies have demonstrated that not all bromodomains contribute equally to PBRM1's function. Missense mutations found in ccRCC patients often cluster within the bromodomains, particularly BD2 and BD4, highlighting their non-redundant and critical roles in tumor suppression. It has been shown that BD2, in collaboration with BD4 and BD5, is crucial for high-affinity binding to acetylated histone H3 at lysine 14 (H3K14ac)[2]. This interaction is vital for the proper genomic localization and function of the PBAF complex. Disruption of this binding, even through a single point mutation in BD2, can abrogate PBRM1's tumor suppressor activities[2]. Therefore, the specific inhibition of PBRM1-BD2 presents a targeted approach to modulate the activity of PBRM1 in cancer cells.

Quantitative Data Supporting PBRM1-BD2 as a Target

The development of selective small molecule inhibitors for PBRM1-BD2 has provided valuable tools to probe its function and has yielded promising data supporting its therapeutic potential. The following tables summarize key quantitative data from biochemical and cellular assays.

Table 1: Binding Affinities of Acetylated Histone Peptides and Nucleic Acids to PBRM1 Bromodomains

| Ligand | PBRM1 Domain | Assay | Dissociation Constant (Kd) | Reference |

| H3K14ac peptide | BD2 | NMR | 0.41 ± 0.03 mM | [3][4] |

| H3K14ac peptide | BD4 | NMR | 0.57 ± 0.06 mM | [3] |

| H3K14ac peptide | BD2 (pre-bound to dsRNA) | NMR | 0.32 ± 0.06 mM | [3][4] |

| H3K14ac peptide | BD4 (pre-bound to dsRNA) | NMR | 0.30 ± 0.03 mM | [3] |

| dsRNA | BD2 | NMR | 0.025 ± 0.008 mM | [3][4] |

| dsRNA | BD4 | NMR | 0.12 ± 0.02 mM | [3] |

| H3K14ac peptide | BDs 2, 4, 5 | BLI | Apparent Kd < 1 µM | [2] |

Table 2: In Vitro Activity of Selective PBRM1-BD2 Inhibitors

| Compound | Target | Assay | IC50 | Kd | Reference |

| Compound 16 | PBRM1-BD2 | AlphaScreen | 0.26 ± 0.04 µM | 1.5 ± 0.9 µM (ITC) | [5] |

| Compound 7 | PBRM1-BD2 | AlphaScreen | 0.2 ± 0.02 µM | 0.7 µM (ITC) | [5] |

| Compound 8 | PBRM1-BD2 | AlphaScreen | 6.3 ± 1.4 µM | 6.9 µM (ITC) | [5] |

| Compound 15 | PBRM1-BD2 | AlphaScreen | ~0.2 µM | - | [5] |

| Compound 17 | PBRM1-BD2 | AlphaScreen | >10 µM | - | [5] |

| Compound 20 | PBRM1-BD2 | AlphaScreen | 5.6 ± 1.0 µM | - | [5] |

Table 3: Cellular Activity of PBRM1 Inhibition in Cancer Cell Lines

| Cell Line | PBRM1 Status | Intervention | Effect | Quantitative Measurement | Reference |

| ACHN (ccRCC) | Wild-type | PBRM1 knockdown | Increased proliferation | Increased S-phase cell population | [6][7] |

| ACHN (ccRCC) | Wild-type | PBRM1 knockdown | Increased migration and invasion | - | [7] |

| Caki2 (ccRCC) | Mutant | PBRM1 re-expression | Decreased proliferation | Increased G1/G0 arrest | [8][9] |

| 786-O (ccRCC) | PBRM1-deficient | Synthetic lethality screen | Sensitivity to DNMT inhibitor | Fdcyd IC50 lower in PBRM1-/- cells | [10] |

| OS-RC-2 (ccRCC) | PBRM1-mutant | MCL1 inhibitor (PRT1419) | Tumor growth inhibition in xenograft | 42% TGI | [11] |

| LNCaP (Prostate) | PBRM1-dependent | PBRM1-BD2 inhibitor (Cpd 16) | Growth inhibition | - | [5] |

Signaling Pathways and Rationale for Targeting PBRM1-BD2

PBRM1, through its chromatin remodeling activity, influences several key signaling pathways implicated in ccRCC pathogenesis. Targeting PBRM1-BD2 is expected to modulate these pathways and restore normal cellular function or induce cancer cell death.

PBRM1 and the Hypoxia-Inducible Factor (HIF) Pathway

The inactivation of VHL in most ccRCCs leads to the stabilization of HIF-α subunits. PBRM1 plays a complex role in regulating the HIF pathway. It has been shown that PBRM1 is required for HIF-1α protein translation through an interaction with the m6A reader protein YTHDF2[12][13]. This function appears to be independent of the core SWI/SNF complex[12][13]. By inhibiting PBRM1-BD2, it may be possible to disrupt the interaction of the PBAF complex with chromatin at HIF target genes, thereby modulating the hypoxic response in cancer cells.

Caption: PBRM1's role in the HIF pathway.

PBRM1 and the NF-κB Pathway

Recent studies have revealed that loss of PBRM1 leads to the redistribution of the PBAF complex to distal enhancer regions containing NF-κB motifs. This results in heightened NF-κB activity, which is pro-tumorigenic[14]. The ATPase activity of the PBAF complex is required to maintain the chromatin occupancy of RELA, a key component of the NF-κB complex. Targeting PBRM1-BD2 could potentially prevent the aberrant localization of the PBRM1-deficient PBAF complex, thereby suppressing oncogenic NF-κB signaling.

Caption: PBRM1 loss and aberrant NF-κB activation.

PBRM1 and Cell Cycle Regulation via Chemokine Signaling

PBRM1 has been identified as a regulator of cell cycle progression. Knockdown of PBRM1 in ccRCC cell lines leads to an increase in the proportion of cells in the S phase, promoting proliferation[6][7]. This has been linked to alterations in the chemokine/chemokine receptor interaction pathway[6][7][15]. Specifically, PBRM1 loss has been associated with decreased expression of chemokines like IL-8 and CXCL2, and increased expression of CCL2[6][7]. Re-expression of IL-8 in PBRM1-knockdown cells can rescue the proliferation phenotype and induce cell cycle arrest[6][7]. Targeting PBRM1-BD2 could therefore restore the normal expression of these chemokines and re-establish cell cycle control.

Caption: PBRM1's role in cell cycle control.

Experimental Protocols for PBRM1-BD2 Inhibitor Characterization

The following are detailed methodologies for key experiments used to identify and characterize PBRM1-BD2 inhibitors.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding of inhibitors to PBRM1-BD2 in a high-throughput format.

-

Principle: A biotinylated histone peptide (e.g., H3K14ac) and a GST-tagged PBRM1-BD2 protein are used. A Europium-labeled anti-GST antibody (donor) and a streptavidin-conjugated APC (acceptor) are brought into proximity upon binding of the histone peptide to the bromodomain, resulting in a FRET signal. Inhibitors that disrupt this interaction will reduce the FRET signal.

-

Materials:

-

Recombinant GST-tagged PBRM1-BD2

-

Biotinylated H3K14ac peptide

-

Europium-labeled anti-GST antibody

-

Streptavidin-conjugated Allophycocyanin (APC)

-

TR-FRET assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

384-well low-volume black plates

-

Test compounds (PBRM1-BD2 inhibitors)

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Add 5 µL of the compound dilutions to the wells of the 384-well plate.

-

Prepare a mixture of GST-PBRM1-BD2 and biotinylated H3K14ac peptide in assay buffer.

-

Add 5 µL of the protein-peptide mixture to each well.

-

Incubate for 30 minutes at room temperature.

-

Prepare a detection mixture containing the Europium-labeled anti-GST antibody and Streptavidin-APC in assay buffer.

-

Add 10 µL of the detection mixture to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, with excitation at 320 nm and emission at 620 nm (Europium) and 665 nm (APC).

-

Calculate the TR-FRET ratio (665 nm / 620 nm) and determine IC50 values.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Principle: A solution of the PBRM1-BD2 inhibitor is titrated into a solution containing the PBRM1-BD2 protein. The heat released or absorbed during binding is measured.

-

Materials:

-

Purified PBRM1-BD2 protein (in ITC buffer, e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

-

PBRM1-BD2 inhibitor (dissolved in ITC buffer)

-

ITC instrument

-

-

Procedure:

-

Dialyze the PBRM1-BD2 protein against the ITC buffer extensively.

-

Dissolve the inhibitor in the final dialysis buffer to minimize buffer mismatch effects.

-

Degas both the protein and inhibitor solutions.

-

Load the PBRM1-BD2 protein (e.g., 20-50 µM) into the sample cell of the ITC instrument.

-

Load the inhibitor (e.g., 200-500 µM) into the injection syringe.

-

Perform a series of injections (e.g., 20 injections of 2 µL each) of the inhibitor into the protein solution at a constant temperature (e.g., 25°C).

-

Record the heat change after each injection.

-

Analyze the data by integrating the heat pulses and fitting to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of a PBRM1-BD2 inhibitor with its target in a cellular context.

-

Principle: The binding of a ligand to a protein can alter its thermal stability. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble PBRM1 protein remaining is quantified. An increase in the melting temperature of PBRM1 in the presence of the inhibitor indicates target engagement.

-

Materials:

-

ccRCC cell line expressing PBRM1

-

PBRM1-BD2 inhibitor

-

Cell lysis buffer (e.g., PBS with protease inhibitors)

-

Antibody against PBRM1 for Western blotting

-

-

Procedure:

-

Culture ccRCC cells to ~80% confluency.

-

Treat the cells with the PBRM1-BD2 inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Harvest the cells and resuspend them in lysis buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed.

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-PBRM1 antibody.

-

Quantify the band intensities and plot the fraction of soluble PBRM1 as a function of temperature to generate melting curves and determine the shift in melting temperature upon inhibitor treatment.

-

Conclusion and Future Directions

The frequent inactivation of PBRM1 in ccRCC, coupled with the critical role of its second bromodomain in mediating its tumor suppressor functions, provides a strong rationale for the development of selective PBRM1-BD2 inhibitors. The quantitative data presented herein demonstrates the feasibility of developing potent and selective inhibitors that can modulate PBRM1 activity. The intricate involvement of PBRM1 in key oncogenic pathways, including the HIF, NF-κB, and cell cycle regulatory pathways, further underscores the therapeutic potential of this approach.

Future research should focus on:

-

Developing PBRM1-BD2 inhibitors with improved potency and selectivity, as well as favorable pharmacokinetic properties.

-

Conducting comprehensive preclinical studies in relevant ccRCC models, including patient-derived xenografts, to evaluate the in vivo efficacy of these inhibitors.

-

Investigating the potential for synergistic combinations of PBRM1-BD2 inhibitors with other targeted therapies or immunotherapies in ccRCC.

-

Further elucidating the downstream consequences of PBRM1-BD2 inhibition to identify biomarkers for patient stratification and response monitoring.

The targeted inhibition of PBRM1-BD2 represents a promising and mechanistically-driven therapeutic strategy for a significant population of ccRCC patients, with the potential to address a critical unmet need in the management of this disease.

References

- 1. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High affinity binding of H3K14ac through collaboration of bromodomains 2, 4 and 5 is critical for the molecular and tumor suppressor functions of PBRM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | PBRM1 Deficiency Sensitizes Renal Cancer Cells to DNMT Inhibitor 5-Fluoro-2’-Deoxycytidine [frontiersin.org]

- 11. Frontiers | PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer [frontiersin.org]

- 12. PBRM1 Cooperates with YTHDF2 to Control HIF-1α Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PBRM1 Cooperates with YTHDF2 to Control HIF-1α Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PBRM1-deficient PBAF complexes target aberrant genomic loci to activate the NF-κB pathway in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jurology.com [jurology.com]

PBRM1-BD2-IN-2: A Selective Probe for the PBAF Chromatin Remodeling Complex

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The SWI/SNF (switch/sucrose non-fermentable) chromatin remodeling complexes are critical regulators of gene expression, and their dysregulation is implicated in a significant fraction of human cancers. The Polybromo-associated BAF (PBAF) complex is a distinct form of the SWI/SNF complex, characterized by the presence of the PBRM1 (Polybromo-1) subunit. PBRM1 is unique in that it contains six bromodomains, which are protein modules that recognize and bind to acetylated lysine residues on histone tails. This interaction is crucial for anchoring the PBAF complex to specific regions of chromatin, thereby enabling it to remodel nucleosomes and modulate gene expression. The second bromodomain of PBRM1 (PBRM1-BD2) has been identified as a key mediator of this chromatin binding. PBRM1-BD2-IN-2 is a selective, cell-active small molecule inhibitor that targets this specific bromodomain, offering a valuable tool to probe the function of the PBAF complex and explore its therapeutic potential.

This compound: Mechanism of Action

This compound acts as a competitive inhibitor at the acetyl-lysine binding pocket of the second bromodomain of PBRM1. By occupying this site, the inhibitor prevents the recognition of acetylated histone tails by PBRM1-BD2. This, in turn, disrupts the tethering of the entire PBAF complex to chromatin, leading to its displacement and the subsequent inhibition of its chromatin remodeling activities. The downstream consequences of this inhibition include alterations in gene expression patterns, which can impact cellular processes such as proliferation, differentiation, and DNA repair.

Caption: Inhibition of PBAF complex recruitment to chromatin by this compound.

Quantitative Data

The inhibitory activity and binding affinity of this compound and related compounds have been characterized using various biophysical and biochemical assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity and Binding Affinity of this compound.

| Compound | Target | IC50 (µM) | Kd (µM) | Assay |

| This compound | PBRM1-BD2 | 1.0[1][2] | 9.3[1][2] | AlphaScreen, ITC |

Table 2: Selectivity Profile of this compound.

| Compound | Target | Kd (µM) | Assay |

| This compound | PBRM1-BD2 | 9.3[1][2] | ITC |

| PBRM1-BD5 | 10.1[1][2] | ITC | |

| SMARCA2B | 18.4 | ITC | |

| SMARCA4 | 69[1][2] | ITC |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen)

This bead-based assay is used to quantify the inhibition of the interaction between PBRM1-BD2 and an acetylated histone peptide.

Principle: The assay utilizes two types of beads: a streptavidin-coated donor bead and a nickel-chelate acceptor bead. A biotinylated peptide corresponding to an acetylated histone tail (e.g., H3K14ac) binds to the donor bead. A His-tagged PBRM1-BD2 protein binds to the acceptor bead. When the protein and peptide interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a luminescent signal at 520-620 nm. An inhibitor that disrupts the protein-peptide interaction will cause a decrease in the luminescent signal.

Protocol:

-

A solution of His-tagged PBRM1-BD2 is mixed with a biotinylated acetylated histone peptide (e.g., H3K14Ac).

-

Serial dilutions of this compound (or other test compounds) are added to the protein-peptide mixture and incubated for a defined period (e.g., 30 minutes) to allow for binding equilibrium to be reached.

-

A mixture of AlphaScreen streptavidin donor beads and nickel chelate acceptor beads is then added.

-

The reaction is incubated in the dark for a further period (e.g., 1 hour) to allow for bead-protein/peptide binding.

-

The luminescence is read on a compatible plate reader.

-

IC50 values are calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for determining inhibitor potency using AlphaScreen.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to directly measure the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Principle: A solution of the ligand (this compound) is titrated into a solution of the protein (PBRM1-BD2) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured relative to a reference cell. The data is plotted as heat change per injection versus the molar ratio of ligand to protein.

Protocol:

-

Purified PBRM1-BD2 protein is placed in the sample cell of the ITC instrument, and the same buffer is placed in the reference cell.

-

A concentrated solution of this compound is loaded into the injection syringe.

-

A series of small, sequential injections of the inhibitor solution are made into the protein solution.

-

The heat change associated with each injection is measured.

-

The integrated heat data is plotted against the molar ratio of inhibitor to protein.

-

The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Differential Scanning Fluorimetry (DSF)

DSF, also known as a thermal shift assay, is used to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

Principle: The assay monitors the unfolding of a protein as the temperature is gradually increased. A fluorescent dye (e.g., SYPRO Orange) is included in the reaction, which has low fluorescence in an aqueous environment but becomes highly fluorescent upon binding to the hydrophobic regions of the protein that are exposed during unfolding. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm).

Protocol:

-

A solution of purified PBRM1-BD2 protein is prepared in a suitable buffer.

-

The fluorescent dye (e.g., SYPRO Orange) is added to the protein solution.

-

The protein-dye mixture is aliquoted into a multiwell PCR plate.

-